(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 530084-79-8
VCID: VC21111980
InChI: InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
Molecular Formula: C18H16BrNO3
Molecular Weight: 374.2 g/mol

(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

CAS No.: 530084-79-8

Cat. No.: VC21111980

Molecular Formula: C18H16BrNO3

Molecular Weight: 374.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one - 530084-79-8

CAS No. 530084-79-8
Molecular Formula C18H16BrNO3
Molecular Weight 374.2 g/mol
IUPAC Name 5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1
Standard InChI Key GNFMSZCSSUZAGV-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CBr)O)C=CC(=O)N3
SMILES C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3
Canonical SMILES C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3

Structural and Chemical Properties

Molecular Identity and Basic Characteristics

(R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is characterized by several key identifiers that facilitate its classification and recognition in scientific databases and literature.

Table 1: Basic Identification Parameters

ParameterValue
CAS Number530084-79-8
Molecular FormulaC18H16BrNO3
Molecular Weight374.2 g/mol
IUPAC Name5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
European Community (EC) Number610-932-5
DSSTox Substance IDDTXSID70468138

This compound contains a quinolinone framework with specific substitution patterns that contribute to its unique chemical properties and potential biological activities. The quinolinone core provides a rigid scaffold while the functional groups attached to it create specific interaction points for potential biological targets .

Structural Representations

The structural representation of (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one can be expressed through various notations that provide different levels of structural information.

Table 2: Structural Representation Identifiers

Representation TypeIdentifier
Standard InChIInChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1
Standard InChIKeyGNFMSZCSSUZAGV-HNNXBMFYSA-N
Isomeric SMILESC1=CC=C(C=C1)COC2=C3C(=C(C=C2)C@HO)C=CC(=O)N3
Canonical SMILESC1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3

The compound features several synonyms in scientific literature, including:

  • 8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone

  • 5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

  • 5-[(1R)-2-Bromo-1-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone

Synthetic Approaches

General Synthesis Strategy

The synthesis of (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one typically involves multi-step reactions requiring careful control of conditions to achieve the desired stereochemistry at the chiral center. The key step in many synthetic routes involves an enantioselective reduction of a ketone precursor.

Detailed Synthesis Procedure

A well-documented synthesis procedure involves the stereoselective reduction of 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one using a chiral catalyst. The process utilizes the CBS (Corey-Bakshi-Shibata) catalyst and borane-tetrahydrofuran complex to achieve high enantioselectivity .

The detailed procedure can be summarized as follows:

  • 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one (374 g, 1.00 mol) is suspended in dehydrated tetrahydrofuran (3.8 L) under argon atmosphere.

  • CBS catalyst (27.8 g) is added, and the mixture is stirred at -55 to -45°C for 40 minutes.

  • A 0.9 M tetrahydrofuran solution of borane-tetrahydrofuran complex (1.27 L) is added dropwise at the same temperature.

  • The reaction mixture is gradually warmed to 0°C.

  • Methanol (1.3 L) is added dropwise, insoluble matter is filtered off and washed with tetrahydrofuran.

  • The filtrate and washing are combined and concentrated under reduced pressure.

  • Purified water (6.3 L) is added to the residue, and the mixture is stirred at room temperature overnight.

  • The precipitate is collected by filtration, washed with purified water, and then suspension-washed with ethyl acetate (4.8 L).

  • The product is collected by filtration and dried under reduced pressure to obtain 8-benzyloxy-5-((R)-2-bromo-1-hyroxyethyl)-1H-quinolin-2-one (278 g) .

This procedure highlights the importance of temperature control and the use of specific catalysts to achieve the desired stereoselectivity at the chiral center.

Analytical Characterization

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information about the structure and purity of (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one. The reported 1H-NMR data for this compound is as follows:

1H-NMR (400 MHz, CDCl3): δ 9.26 (s, 1H), 8.08 (d, J=10.0 Hz, 1H), 7.37-7.45 (m, 5H), 7.28 (d, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.72 (d, J=10.0 Hz, 1H), 5.33 (dd, J=9.0 Hz, 4.0 Hz, 1H), 5.19 (s, 2H), 3.71-3.74 (m, 2H) .

This spectral data confirms the structure of the compound, with the signal at δ 9.26 corresponding to the NH proton of the quinolinone moiety, and the signal at δ 5.33 likely representing the proton at the chiral center.

Mass Spectrometry Data

Mass spectrometry data, particularly predicted collision cross section information, provides valuable insights into the compound's physical characteristics and can assist in its identification and quantification in analytical settings.

Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+374.03865176.0
[M+Na]+396.02059181.1
[M+NH4]+391.06519179.9
[M+K]+411.99453179.8
[M-H]-372.02409177.7
[M+Na-2H]-394.00604180.1
[M]+373.03082176.1
[M]-373.03192176.1

These collision cross section values are particularly useful for ion mobility spectrometry applications and can help in the identification of the compound in complex matrices.

Hazard CodeStatementWarning LevelPercentage*
H317May cause an allergic skin reactionWarning Sensitization, Skin33.3%
H318Causes serious eye damageDanger Serious eye damage/eye irritation33.3%
H341Suspected of causing genetic defectsWarning Germ cell mutagenicity33.3%
H412Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard33.3%

*Percentage values indicate the notified classification ratio from companies that provide hazard codes to the ECHA C&L Inventory .

Precautionary Measures

Based on the GHS classification, several precautionary measures (P-codes) are recommended when handling (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one:

P203, P261, P264+P265, P272, P273, P280, P302+P352, P305+P354+P338, P317, P318, P321, P333+P317, P362+P364, P405, and P501 .

These codes correspond to specific precautionary statements related to obtaining, reading, and following all safety instructions, avoiding breathing dust/fumes, wearing protective equipment, and proper response protocols for skin and eye exposure.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator